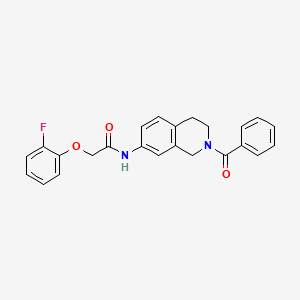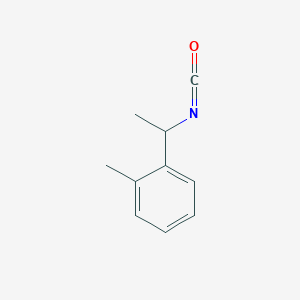
1-(1-Isocyanatoethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Isocyanatoethyl)-2-methylbenzene is a chemical compound with the molecular formula C10H11NO. It is a derivative of benzene, featuring an isocyanate group attached to an ethyl chain, which is further substituted with a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl alcohol with phosgene, followed by the treatment with a base to form the isocyanate group. The reaction typically requires an inert atmosphere and controlled temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions: 1-(1-Isocyanatoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas or amides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can react with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with nucleophiles typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Ureas and amides.
Reduction: Amines.
Substitution: Carbamates, ureas, and thiocarbamates.
科学研究应用
1-(1-Isocyanatoethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and specialty chemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.
作用机制
The mechanism of action of 1-(1-Isocyanatoethyl)-2-methylbenzene involves the reactivity of the isocyanate group. This group can readily react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.
相似化合物的比较
1-Isocyanatoethylbenzene: Similar structure but lacks the methyl group on the benzene ring.
1-Isocyanatoethyl-4-methylbenzene: Similar structure with the methyl group in the para position.
1-Isocyanatoethyl-3-methylbenzene: Similar structure with the methyl group in the meta position.
Uniqueness: 1-(1-Isocyanatoethyl)-2-methylbenzene is unique due to the specific positioning of the isocyanate and methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties and reactivity compared to its analogs.
属性
IUPAC Name |
1-(1-isocyanatoethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-5-3-4-6-10(8)9(2)11-7-12/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZVKNOZKBMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)
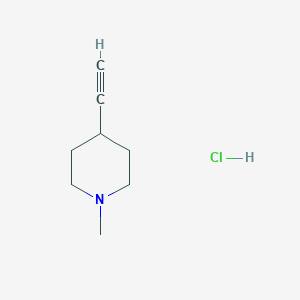

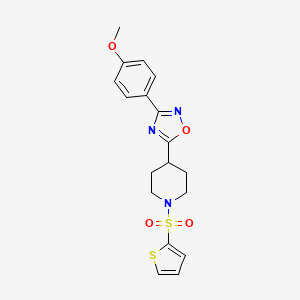
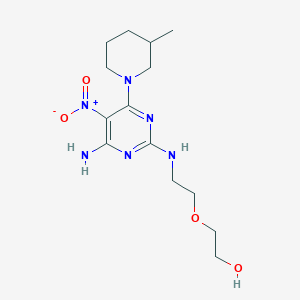
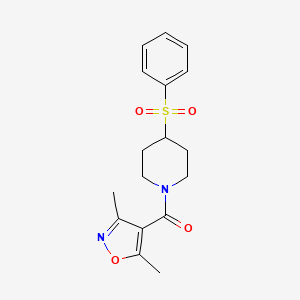
![2-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)

![3-bromo-4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2639467.png)
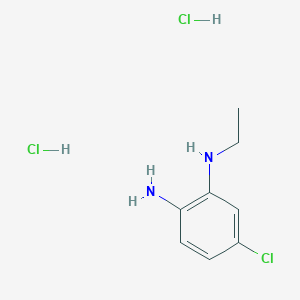
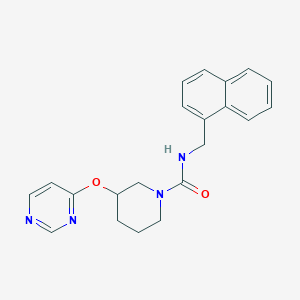
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)
